molecular formula C15H10BrFN2O3S B13932853 5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid CAS No. 586391-99-3

5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13932853
CAS No.: 586391-99-3
M. Wt: 397.2 g/mol
InChI Key: XKUSMBUTMUARBC-UHFFFAOYSA-N
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Description

5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid is a brominated benzoic acid derivative featuring a carbamothioylamino group substituted with a 4-fluorobenzoyl moiety.

Properties

CAS No.

586391-99-3

Molecular Formula

C15H10BrFN2O3S

Molecular Weight

397.2 g/mol

IUPAC Name

5-bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H10BrFN2O3S/c16-9-3-6-12(11(7-9)14(21)22)18-15(23)19-13(20)8-1-4-10(17)5-2-8/h1-7H,(H,21,22)(H2,18,19,20,23)

InChI Key

XKUSMBUTMUARBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(=O)O)F

Origin of Product

United States

Preparation Methods

Starting Materials and Bromination Approaches

The preparation of the brominated benzoic acid intermediate is critical. Multiple patents and scientific disclosures describe methods for preparing 5-bromo-2-chlorobenzoic acid , which is a common precursor for further functionalization:

Method Starting Material Brominating Agent Catalyst/Additives Reaction Conditions Yield & Purity Notes
Monobromination of 2-chlorobenzoic acid in NBS/sulfuric acid system 2-chlorobenzoic acid N-bromosuccinimide (NBS) Sodium sulfide, sodium sulfite, or potassium sulfide (reducing sulfur salts) 10-50 °C, molar ratio 1:0.5-1.5 (acid:NBS), catalyst 0.2-1.0 molar ratio High yield, high purity after single recrystallization Reducing catalyst inhibits 4-bromo isomer formation, improving selectivity and reducing impurities
Bromination using sodium periodate solution 2-chlorobenzoic acid Sodium periodate None specified Not specified Lower yield, high iodine-containing waste Not suitable for industrial scale due to waste and cost
Bromination of salicylic acid followed by chlorination Salicylic acid Bromination reagents (not specified) Chlorination reagents Longer reaction time, lower yield and purity Complex and less efficient route

The most industrially favorable method involves monobromination of 2-chlorobenzoic acid with NBS in the presence of sulfur-containing reducing catalysts, which suppresses side products and improves yield and purity.

Purification Techniques

After the bromination reaction, the crude product is typically purified by recrystallization using solvents such as water, methanol, ethanol, acetic acid, or isopropanol to achieve high purity.

Introduction of the Carbamothioylamino Group

The carbamothioylamino group (-NH-C(=S)-NH-) is generally introduced via reaction with thiourea derivatives or carbamothioylating agents. Although specific procedures for the exact compound are scarce in open literature, analogous thiourea chemistry suggests:

  • Reaction of the brominated benzoic acid intermediate with thiourea or substituted thiourea derivatives under controlled conditions.
  • Formation of thiourea-linked intermediates that can be further acylated.

Patent literature on thiourea derivatives (e.g., EP1754465B1) discusses the use of thiourea compounds in polymerization initiators, indicating the feasibility of synthesizing carbamothioylamino-substituted benzoic acids via thiourea chemistry.

Summary of Preparation Methodology

Step Description Key Reagents Conditions Outcome
1 Selective bromination of 2-chlorobenzoic acid 2-chlorobenzoic acid, NBS, sulfur-containing catalyst 10-50 °C, sulfuric acid medium 5-bromo-2-chlorobenzoic acid with high selectivity and purity
2 Introduction of carbamothioylamino group 5-bromo-2-chlorobenzoic acid, thiourea or derivative Reflux or controlled heating in suitable solvent Formation of 5-bromo-2-(carbamothioylamino)benzoic acid intermediate
3 Acylation with 4-fluorobenzoyl group Carbamothioylamino intermediate, 4-fluorobenzoyl chloride Mild base, aprotic solvent, room temp to mild heating Final compound: 5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid

Research Discoveries and Industrial Considerations

  • The use of sulfur-containing reducing catalysts in bromination significantly improves the selectivity for the 5-bromo isomer and reduces the formation of difficult-to-remove impurities such as 4-bromo isomers, thereby enhancing yield and purity.
  • Avoiding reagents like sodium periodate minimizes environmental impact and lowers production costs, making the process more industrially viable.
  • Recrystallization solvents and conditions are optimized to balance purity and yield, often requiring only a single recrystallization step for high-quality product.
  • Thiourea chemistry is versatile for introducing carbamothioylamino groups, with potential for modifications to improve reaction efficiency and selectivity.

The preparation of 5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid involves a multistep synthetic route starting from readily available 2-chlorobenzoic acid. The key preparation methods include selective bromination using N-bromosuccinimide in the presence of sulfur-containing reducing catalysts to yield 5-bromo-2-chlorobenzoic acid, followed by thiourea-mediated introduction of the carbamothioylamino group, and final acylation with 4-fluorobenzoyl chloride. This approach ensures high product purity, good yields, and industrial feasibility. The methodologies are supported by patent literature and reflect advances in controlling regioselectivity and impurity profiles in halogenated benzoic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

5-Bromo-2-(phenylamino)benzoic Acid (CAS 82762-60-5)

  • Structure: Lacks the carbamothioyl and 4-fluorobenzoyl groups; instead, it has a phenylamino substituent.
  • Crystal Data : Exhibits a dihedral angle of 45.39° between aromatic rings due to steric hindrance .
  • Hydrogen Bonding : Forms intramolecular N–H⋯O bonds and intermolecular O–H⋯O carboxylic acid dimers, enhancing lattice stability .
  • Key Difference: The carbamothioylamino group in the target compound introduces sulfur, which may alter hydrogen-bonding capacity and redox activity compared to the phenylamino analog .

5-Bromo-4-fluoro-2-hydroxybenzaldehyde ()

  • Structure: Features hydroxyl and aldehyde groups instead of the benzoic acid and carbamothioylamino moieties.
  • Implication : The absence of the carboxylic acid group reduces acidity, while the aldehyde increases electrophilicity, making this compound more reactive in nucleophilic additions compared to the target .

Electronic and Steric Effects of Substituents

5-Bromo-2-(trifluoromethyl)benzoic Acid (CAS 654-97-7)

  • Structure : Contains a trifluoromethyl (–CF₃) group, a strong electron-withdrawing substituent.
  • Impact : The –CF₃ group increases acidity (pKa ~1.5–2.0) compared to the 4-fluorobenzoyl group in the target compound, which has moderate electron-withdrawing effects .
  • Applications : Used as a building block in agrochemicals, highlighting the role of halogenated benzoic acids in synthesis .

5-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-2-chlorobenzoic Acid (CAS 434307-81-0)

  • Structure: Similar carbamothioylamino backbone but with methoxy and chloro substituents.
  • Electronic Effects : The methoxy group (–OCH₃) is electron-donating, contrasting with the electron-withdrawing –F in the target compound. This difference may influence binding affinity in biological systems .
  • Molecular Weight : 443.70 g/mol vs. ~370 g/mol for the target compound, suggesting steric differences due to the methoxy group .

Thiazolidinone Derivatives ()

  • Example : 5-Bromo-2-(2-fluorophenyl)-5-methyl-4-oxothiazolidin-3-yl benzoic acid derivatives.
  • Activity: Exhibit anti-inflammatory effects comparable to phenylbutazone, attributed to the thiazolidinone ring’s ability to modulate COX enzymes .

5-Bromo-2-(1-naphthoylamino)benzoic Acid (CAS 668265-79-0)

  • Structure : Bulky naphthoyl group instead of 4-fluorobenzoyl.

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Key Substituents logP Notable Features
Target Compound ~370* 4-Fluorobenzoyl, carbamothioyl ~3.5* Potential hydrogen-bond donor (N–H, S)
5-Bromo-2-(phenylamino)benzoic Acid 292.13 Phenylamino 2.8 Carboxylic acid dimer formation
5-Bromo-2-(trifluoromethyl)benzoic Acid 269.01 –CF₃ 2.1 High acidity, agrochemical use
5-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-2-chlorobenzoic Acid 443.70 –OCH₃, –Cl 4.7 Steric bulk, methoxy donor

*Estimated based on analogs.

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₀BrFN₂O₃S
  • Molecular Weight : 397.219 g/mol

This compound features a bromobenzene ring, a fluorobenzoyl group, and a carbamothioylamino moiety, which contribute to its reactivity and biological profile.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to 5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid. For instance, derivatives in this class have shown significant cytotoxic effects against various cancer cell lines. The mechanism is often attributed to the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in cancer progression. For example, studies on related compounds have demonstrated the ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis.

Antimicrobial Activity

Preliminary investigations suggest that 5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid exhibits antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds could provide alternative therapeutic options.

Synthesis

The synthesis of 5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid typically involves several key steps:

  • Bromination : The starting material undergoes bromination to introduce the bromine atom at the 5-position of the benzoic acid.
  • Formation of Carbamothioyl Group : The introduction of the carbamothioyl group is achieved through reaction with thiocarbamide derivatives.
  • Fluorobenzoylation : The final step involves acylation with 4-fluorobenzoyl chloride to yield the target compound.

Table of Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh against various cell lines
Enzyme InhibitionMMP inhibition
AntimicrobialModerate effectiveness against bacteria

Case Study: Anticancer Efficacy

A study involving a derivative of this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis through the intrinsic pathway, activating caspases and leading to cell death.

Future Directions

Further research is warranted to explore:

  • Structure-activity relationships (SAR) for optimizing biological activity.
  • Mechanistic studies to understand the pathways involved in its anticancer effects.
  • In vivo studies to evaluate therapeutic potential and toxicity profiles.

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